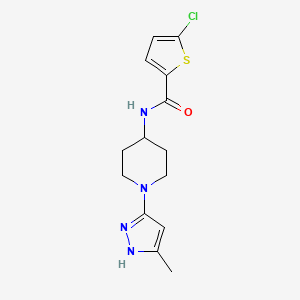

5-chloro-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)thiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a potent, highly selective, cell-permeable inhibitor of glucose transporter GLUT1 . It has been used in the discovery of a series of pyrazol-3-yl pyrimidin-4-amines and the identification of 9e (AZD1480) as a potent Jak2 inhibitor .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, a series of novel pyrazole amide derivatives were synthesized by the reactions of 5-chloro-1-aryl-3-methyl-1H-pyrazole-4-carboxylic acids with 5-amino-1-aryl-1H-pyrazole-4-carbonitriles .Molecular Structure Analysis

The molecular structure of similar compounds has been studied extensively. For instance, a molecular docking study was performed and the binding model revealed that the pyrazole amide moiety was tightly embedded in the binding sites of TMV PC (PDB code: 2OM3) .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, catalytic protodeboronation of pinacol boronic esters was reported .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, the compound has a boiling point of 799.1±60.0 °C and a density of 1.40±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen

Antiviral Applications

This compound has shown promise in antiviral research, particularly against RNA and DNA viruses. Derivatives of this compound have been investigated for their inhibitory activity against influenza A and Coxsackie B4 virus, with some showing significant selectivity and potency .

Anti-Inflammatory and Analgesic Activities

Certain derivatives of the compound have demonstrated anti-inflammatory and analgesic activities. These activities are comparable to those of established drugs like indomethacin and celecoxib, suggesting potential for development as new therapeutic agents .

Antitubercular Activity

The compound’s derivatives have been tested against Mycobacterium tuberculosis and Mycobacterium bovis. They have been found to be active in both dormant and active states of these bacteria, indicating a potential role in combating tuberculosis .

Antimicrobial Potential

Some derivatives have shown good antimicrobial potential, suggesting that the compound could be a starting point for the development of new antimicrobial agents .

Anti-Tobacco Mosaic Virus (TMV) Activity

Research has been conducted on the compound’s derivatives for their activity against the tobacco mosaic virus (TMV). These studies have found that certain derivatives can act effectively against TMV, with one compound showing more potent activity than the commercial agent ningnanmycin .

Antileishmanial and Antimalarial Evaluation

A molecular simulation study justified the potent in vitro antipromastigote activity of one of the compound’s derivatives. This activity was characterized by a desirable fitting pattern in the active site of a target enzyme, indicating potential use in antileishmanial and antimalarial therapies .

Jak/Stat Pathway Inhibition

The compound has been identified as a novel inhibitor of the Jak/Stat signaling pathway. This pathway is involved in various hematological malignancies, suggesting the compound’s potential in the treatment of these diseases .

Therapeutic Potential in Various Diseases

The compound’s derivatives have been associated with a broad range of biological activities, including antibacterial, antifungal, antidiabetic, and antitumor activities. This wide spectrum of potential therapeutic applications highlights the compound’s significance in drug development .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-chloro-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClN4OS/c1-9-8-13(18-17-9)19-6-4-10(5-7-19)16-14(20)11-2-3-12(15)21-11/h2-3,8,10H,4-7H2,1H3,(H,16,20)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUAHAXXZYHBOEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)N2CCC(CC2)NC(=O)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]thiophene-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-ethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)-N-(3-morpholinopropyl)acetamide hydrochloride](/img/structure/B2791568.png)

![2-[4-(benzyloxy)-2-chlorobenzoyl]-N-ethyl-1-hydrazinecarbothioamide](/img/structure/B2791570.png)

![N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2791571.png)

![1-([2,3'-Bipyridin]-5-ylmethyl)-3-(naphthalen-1-ylmethyl)urea](/img/structure/B2791580.png)

![N-[2-(4-methoxyphenyl)ethyl]-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide](/img/structure/B2791581.png)

![2-{[1-(5-Fluoropyrimidin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2791585.png)

![4-Chlorobenzyl 5-nitroimidazo[2,1-b][1,3]thiazol-6-yl sulfide](/img/structure/B2791586.png)